5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one 5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one
Brand Name: Vulcanchem
CAS No.: 212201-12-2
VCID: VC0057312
InChI: InChI=1S/C20H22O7/c1-9-16(21)10(2)20-15(17(9)22)18(23)12(8-27-20)5-11-6-13(25-3)19(24)14(7-11)26-4/h6-7,12,21-22,24H,5,8H2,1-4H3
SMILES: CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC(=C(C(=C3)OC)O)OC)C)O
Molecular Formula: C20H22O7
Molecular Weight: 374.389

5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one

CAS No.: 212201-12-2

Cat. No.: VC0057312

Molecular Formula: C20H22O7

Molecular Weight: 374.389

* For research use only. Not for human or veterinary use.

5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one - 212201-12-2

Specification

CAS No. 212201-12-2
Molecular Formula C20H22O7
Molecular Weight 374.389
IUPAC Name 5,7-dihydroxy-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C20H22O7/c1-9-16(21)10(2)20-15(17(9)22)18(23)12(8-27-20)5-11-6-13(25-3)19(24)14(7-11)26-4/h6-7,12,21-22,24H,5,8H2,1-4H3
Standard InChI Key JYKPEDLHLKPUKC-UHFFFAOYSA-N
SMILES CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC(=C(C(=C3)OC)O)OC)C)O
Appearance Powder

Introduction

Chemical Identity and Structure

Basic Identification

5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one is a complex organic compound with multiple functional groups. The compound is registered with the CAS number 212201-12-2 and is classified as a homoisoflavonoid, which is considered an infrequent class of flavonoids . This compound belongs to the chroman-4-one family, which is characterized by a benzopyran-4-one skeleton with specific substitution patterns.

Nomenclature and Synonyms

SynonymSource
5,7-Dihydroxy-3-(4-hydroxy-3,5-diMethoxybenzyl)-6,8-diMethylchroMan-4-one
5,7-Dihydroxy-6,8-dimethyl-3-(4'-hydroxy-3',5'-dimethoxybenzyl)chroman-4-one
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-6,8-dimethyl-

Molecular Structure and Formula

The molecular formula of this compound is C20H22O7, indicating it contains 20 carbon atoms, 22 hydrogen atoms, and 7 oxygen atoms . The structure features a chromanone core with hydroxyl groups at positions 5 and 7, methyl groups at positions 6 and 8, and a complex benzyl substituent at position 3 that contains hydroxyl and methoxy groups.

Physical and Chemical Properties

Basic Physical Properties

5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one appears as a powder at room temperature . Its physical properties are crucial for understanding its behavior in various experimental and practical applications.

PropertyValueSource
Molecular Weight374.38 g/mol
Exact Mass374.136566
Physical AppearancePowder
Density1.3±0.1 g/cm³
Boiling Point620.4±55.0 °C at 760 mmHg
Flash Point221.7±25.0 °C
Refractive Index1.623

Molecular Descriptors

DescriptorValueSignificance
PSA (Polar Surface Area)105.45000Indicates the compound's ability to permeate cell membranes
XLogP33.86Suggests moderate lipophilicity, influencing distribution in biological systems
InChIKeyJYKPEDLHLKPUKC-UHFFFAOYSA-NUnique identifier for chemical structure verification

Biological Activities and Pharmacological Properties

Antioxidant Properties

One of the most notable biological activities of 5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one is its antioxidant capacity. The compound demonstrates significant oxygen free radical (OFRs) scavenging effects, which contribute to its potential therapeutic value . Specifically, it has been shown to effectively scavenge hydroxyl radicals (·OH) and hydrogen peroxide (H₂O₂) in vitro . These antioxidant properties are likely attributed to the presence of multiple hydroxyl groups in the molecule, which can donate hydrogen atoms to neutralize free radicals.

Natural Sources and Occurrence

Related Compounds in Nature

Structurally similar homoisoflavonoids have been isolated from plants belonging to the Asparagaceae family, including species from the genera Ophiopogon and Polygonatum . For example, compounds such as 3-(4′-hydroxy-benzyl)-5,7-dihydroxy-6,8-dimethyl-chroman-4-one, which shares structural similarities with our compound of interest, have been isolated from Polygonatum odoratum rhizomes .

Storage ParameterRecommendationSource
Temperature2-8°C or -20°C
Shipping ConditionsCool pack
ContainerAppropriate sealed containers to prevent moisture exposure

Analytical Methods and Characterization

Analytical Characterization

The characterization of homoisoflavonoids typically involves multiple analytical techniques to confirm structure and purity. Based on standard protocols in phytochemical research, the following techniques would likely be employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Mass Spectrometry (MS) for molecular weight confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • Ultraviolet-visible (UV-Vis) spectroscopy for chromophore analysis

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